molecular formula C9H5BrF4O B13708113 1-Bromo-4-(2,3,3,3-tetrafluoroprop-1-enoxy)benzene

1-Bromo-4-(2,3,3,3-tetrafluoroprop-1-enoxy)benzene

Cat. No.: B13708113
M. Wt: 285.03 g/mol
InChI Key: XHXYUOXTORUBHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-(2,3,3,3-tetrafluoroprop-1-enoxy)benzene is an organic compound with the molecular formula C9H5BrF4O and a molecular weight of 285.03 g/mol . This compound is characterized by the presence of a bromine atom and a tetrafluoropropenyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Bromo-4-(2,3,3,3-tetrafluoroprop-1-enoxy)benzene typically involves the reaction of 1-bromo-4-hydroxybenzene with 2,3,3,3-tetrafluoropropene under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures . The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.

Chemical Reactions Analysis

1-Bromo-4-(2,3,3,3-tetrafluoroprop-1-enoxy)benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Bromo-4-(2,3,3,3-tetrafluoroprop-1-enoxy)benzene is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of biological systems and the development of new pharmaceuticals.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2,3,3,3-tetrafluoroprop-1-enoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The exact molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

1-Bromo-4-(2,3,3,3-tetrafluoroprop-1-enoxy)benzene can be compared with other similar compounds, such as:

These compounds share some chemical properties with this compound but differ in their reactivity and applications due to the presence of different substituents.

Properties

Molecular Formula

C9H5BrF4O

Molecular Weight

285.03 g/mol

IUPAC Name

1-bromo-4-(2,3,3,3-tetrafluoroprop-1-enoxy)benzene

InChI

InChI=1S/C9H5BrF4O/c10-6-1-3-7(4-2-6)15-5-8(11)9(12,13)14/h1-5H

InChI Key

XHXYUOXTORUBHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC=C(C(F)(F)F)F)Br

Origin of Product

United States

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